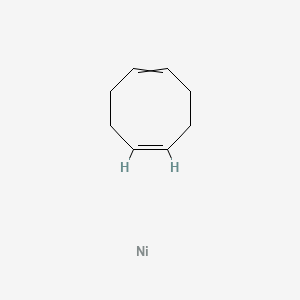

(1Z,5Z)-cycloocta-1,5-diene;nickel

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H12Ni |

|---|---|

Molecular Weight |

166.87 g/mol |

IUPAC Name |

(5Z)-cycloocta-1,5-diene;nickel |

InChI |

InChI=1S/C8H12.Ni/c1-2-4-6-8-7-5-3-1;/h1-2,7-8H,3-6H2;/b2-1-,8-7?; |

InChI Key |

HJDKCHUESYFUMG-JVKKMSGISA-N |

Isomeric SMILES |

C1C/C=C\CCC=C1.[Ni] |

Canonical SMILES |

C1CC=CCCC=C1.[Ni] |

Origin of Product |

United States |

Historical Context and Discovery in Organometallic Chemistry

The journey of Ni(COD)₂ began in 1960, when it was first reported by the research group of Professor Günther Wilke. strem.com This discovery marked a significant milestone in organometallic chemistry, providing a stable and convenient source of zerovalent nickel. strem.commatthey.com The standard synthesis, developed by Wilke and later modified, involves the reduction of a nickel(II) salt, such as nickel(II) acetylacetonate (B107027), in the presence of the 1,5-cyclooctadiene (B75094) ligand. wikipedia.orgresearchgate.net Over the past six decades, Ni(COD)₂ has become an indispensable reagent, with its use documented in over 100,000 reported reactions, a testament to its broad applicability. strem.com

Electronic Structure and Coordination Geometry of the Ni 0 Center

At the heart of Ni(COD)₂'s reactivity is its electronic structure and coordination geometry. The central nickel atom is in the zerovalent (0) oxidation state, possessing a d¹⁰ electron configuration. strem.com This 18-electron complex features a nickel center coordinated to the two double bonds of each of the two cycloocta-1,5-diene (B8815838) (COD) ligands. strem.comresearchgate.net The geometry around the nickel atom is pseudo-tetrahedral, with the four C=C double bonds of the two COD ligands arranged around the metal center. strem.comnih.gov This arrangement results in a diamagnetic complex, which can be readily characterized by NMR spectroscopy. strem.com

Table 1: Properties of Bis((1Z,5Z)-cycloocta-1,5-diene)nickel(0)

| Property | Value |

| Chemical Formula | C₁₆H₂₄Ni wikipedia.org |

| Molar Mass | 275.06 g/mol wikipedia.org |

| Appearance | Yellow solid wikipedia.org |

| Melting Point | 60 °C (decomposes) wikipedia.org |

| Solubility | Soluble in benzene (B151609), tetrahydrofuran (B95107), toluene (B28343), diethyl ether, dimethylformamide wikipedia.org |

Significance As a Versatile Nickel 0 Source in Chemical Synthesis

Established Reductive Synthesis Pathways

The traditional and most widely employed methods for synthesizing Ni(COD)₂ involve the reduction of nickel(II) precursors in the presence of 1,5-cyclooctadiene (B75094). These reductive approaches are characterized by their reliability and have been refined over several decades.

Reduction of Nickel(II) Precursors with Alkylaluminum Compounds

A standard and long-standing method for the preparation of Ni(COD)₂ involves the reduction of nickel(II) acetylacetonate (B107027), Ni(acac)₂, using organoaluminum reagents. wikipedia.orgresearchgate.net Triethylaluminum (B1256330) (AlEt₃) is a commonly used reducing agent in this context. google.comchemeurope.com The reaction is typically carried out by treating a solution of anhydrous Ni(acac)₂ and 1,5-cyclooctadiene in an organic solvent, such as benzene (B151609) or toluene (B28343), with AlEt₃. wikipedia.orggoogle.com

An important modification to this procedure involves the use of nickel(II) acetylacetonate hydrate (B1144303). This allows the synthesis to be conducted in the substantial absence of added butadiene, which was previously required. google.com The molar ratio of the alkylaluminum compound to the nickel(II) acetylacetonate hydrate is a critical parameter, with a ratio of at least 1.5:1 being necessary. google.com The reaction is performed under a dry, inert atmosphere and at low temperatures, typically between -80 °C and 0 °C. google.com

| Precursor | Reducing Agent | Solvent | Temperature | Yield | Reference |

| Anhydrous Ni(acac)₂ | Triethylaluminum (TEA) | Benzene | -5 to -2 °C | Not Specified | google.com |

| Ni(acac)₂ hydrate | Triethylaluminum (TEA) | Toluene | ~0 °C | ~12% (without butadiene) | google.com |

This table summarizes the reaction conditions for the synthesis of Ni(COD)₂ using alkylaluminum compounds.

Reduction of Nickel(II) Precursors with Hydride Reagents

An alternative and more convenient preparative method utilizes hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), as the reducing agent. researchgate.net This approach avoids the use of pyrophoric triethylaluminum and offers a high-yielding pathway to Ni(COD)₂. researchgate.netreddit.com

In a typical procedure, a solution of DIBAL-H in an appropriate solvent like tetrahydrofuran (B95107) (THF) is added to a mixture of Ni(acac)₂ and 1,5-cyclooctadiene in THF at a low temperature, such as -78 °C. researchgate.net The reaction mixture is then warmed to 0 °C, and the product is precipitated by the addition of another solvent like diethyl ether. researchgate.net This method can produce Ni(COD)₂ in good yields, which is suitable for immediate use or can be further purified by recrystallization. researchgate.net

| Precursor | Reducing Agent | Solvent | Temperature | Yield | Reference |

| Ni(acac)₂ | DIBAL-H | THF | -78 °C to 0 °C | 72% | researchgate.net |

This table outlines the synthesis of Ni(COD)₂ using hydride reagents.

Emerging and Sustainable Synthetic Approaches

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of photo-induced and electroreductive techniques for the preparation of Ni(COD)₂.

Photo-induced Preparation Techniques from Nickel(II) Precursors

Photo-induced methods represent a promising green alternative for the synthesis of nickel complexes. While specific detailed procedures for the direct photo-induced synthesis of Ni(COD)₂ are still emerging in widely accessible literature, the general principle involves using light energy to drive the reduction of a Ni(II) precursor in the presence of the COD ligand. This approach could potentially minimize the use of harsh chemical reducing agents.

Electroreductive Synthesis from Nickel(II) Salts

Electrochemical methods offer a powerful and sustainable alternative for the synthesis of Ni(COD)₂. researchgate.net This technique involves the reduction of Ni(II) salts on a preparative scale using electrolysis. researchgate.net By standardizing the procedure, electroreductive synthesis can overcome reproducibility issues associated with traditional methods. researchgate.net This approach is more atom-economical and avoids the use of pyrophoric and stoichiometric aluminum-hydride reductants that require cryogenic temperatures. researchgate.net

Handling and Storage Considerations for Maintaining Compound Integrity

Bis((1Z,5Z)-cycloocta-1,5-diene)nickel(0) is a highly air- and moisture-sensitive compound. researchgate.netnichia.co.jp Exposure to air leads to rapid decomposition, forming nickel(II) oxide. wikipedia.org Therefore, it is imperative to handle and store the compound under an inert atmosphere, such as nitrogen or argon, typically within a glovebox. wikipedia.orgt3db.ca

The compound is a yellow crystalline powder in its pure form. nichia.co.jp Any change in color to a dark yellow-brown or green indicates decomposition. strem.com For long-term storage and to maintain its integrity, Ni(COD)₂ should be kept in a tightly closed container in a cool, dry place, often in a freezer at temperatures around -20°C. t3db.casigmaaldrich.comfishersci.com It is also sensitive to light and should be stored accordingly. researchgate.net The compound is soluble in aromatic hydrocarbons like benzene and toluene, as well as in ethers and THF, but is insoluble in aliphatic hydrocarbons. nichia.co.jpchemicalbook.comfishersci.com

| Parameter | Recommendation |

| Atmosphere | Inert (Nitrogen or Argon) wikipedia.orgt3db.ca |

| Temperature | Cool, dry place; often in a freezer (~ -20°C) t3db.casigmaaldrich.comfishersci.com |

| Light | Protect from light researchgate.net |

| Container | Tightly closed t3db.ca |

This table provides a summary of the key handling and storage recommendations for Ni(COD)₂.

Ligand Exchange Dynamics

The facile displacement of the COD ligands is central to the utility of Ni(COD)₂ in catalysis. This process allows for the in situ generation of catalytically active species by introducing other ligands into the reaction mixture. rsc.org The nature of the incoming ligand significantly influences the structure and reactivity of the resulting nickel(0) complex.

Displacement of 1,5-Cyclooctadiene Ligands by Phosphines

Phosphines are a ubiquitous class of ligands in nickel-catalyzed reactions. The reaction of Ni(COD)₂ with phosphine (B1218219) ligands readily displaces one or both COD ligands to form nickel(0)-phosphine complexes. rsc.orgnorthwestern.edu The stoichiometry of the resulting complex, such as [Ni(phosphine)₂], [Ni(phosphine)₃], or [Ni(phosphine)₄], is often dependent on the steric and electronic properties of the phosphine ligand. For instance, the reaction of Ni(COD)₂ with bulky terphenyl phosphines can lead to the formation of two-coordinate [Ni(PMe₂ArPh2)₂] complexes. rsc.org In some cases, increasing the steric bulk of the phosphine can hinder the displacement of the COD ligand, requiring forcing conditions like heating under a hydrogen atmosphere to form the desired phosphine complex. rsc.org

The displacement can also be partial, with one COD ligand being replaced to form complexes of the type [Ni(COD)(phosphine)]. This is often an intermediate step towards the fully phosphine-ligated species. rsc.org The resulting nickel(0)-phosphine complexes are often the true catalytically active species in a variety of cross-coupling reactions. nih.gov

Interactive Data Table: Examples of Ni(COD)₂ Reactions with Phosphines

| Reactant | Ligand | Product | Reference |

| Ni(COD)₂ | PMe₂ArPh2 | [Ni(PMe₂ArPh2)₂] | rsc.org |

| Ni(COD)₂ | PMe₂ArDtbp2 | [Ni(PMe₂ArDtbp2)₂] | rsc.org |

| Ni(COD)₂ | PPh₃ | [Ni(CS₂)(PPh₃)]₂ | northwestern.edu |

| Ni(COD)₂ | P(p-tol)₃ | [Ni(CS₂)(P(p-tol)₃)]₂ | northwestern.edu |

| Ni(COD)₂ | PCy₃ | [Ni(CS₂)(PCy₃)]₂ | northwestern.edu |

| Ni(COD)₂ | PMe₃ | Ni(C₂S₄PMe₃)(PMe₃) | northwestern.edu |

| Ni(COD)₂ | PEt₃ | Ni(C₂S₄PEt₃)(PEt₃) | northwestern.edu |

Displacement by N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for nickel catalysis. The reaction of Ni(COD)₂ with stable NHCs leads to the displacement of the COD ligands and the formation of nickel-NHC complexes. The structure of the resulting complex can vary depending on the stoichiometry and the steric bulk of the NHC ligand. For example, reaction with 1,3-di(isopropyl)imidazol-2-ylidene (IPr) and acetonitrile (B52724) results in a dimeric species, [Ni(IPr)(CH₃CN)]₂, where the nickel centers are bridged. nih.gov In other cases, homoleptic complexes like [Ni(Me₂Im)₃] or dinuclear, COD-bridged complexes such as [Ni₂(R₂Im)₄(COD)] can be formed. researchgate.net These nickel-NHC complexes are effective catalysts for a range of transformations, including cycloadditions. nih.govresearchgate.net

Displacement by Bidentate Nitrogen Ligands (e.g., Bipyridine)

Bidentate nitrogen ligands, such as 2,2'-bipyridine (B1663995) (bpy), readily displace the COD ligands of Ni(COD)₂ to form well-defined complexes. The reaction of Ni(COD)₂ with one equivalent of bipyridine in solvents like THF or DMF leads to the selective formation of [Ni(COD)(bpy)]. oup.comoup.com Kinetic studies of this ligand exchange reaction have shown that the reaction follows pseudo-first-order kinetics with respect to the concentration of Ni(COD)₂. oup.comoup.com The rate of the reaction can be influenced by the solvent and the concentration of the incoming bipyridine ligand. oup.com In THF, the observed rate constant increases linearly with the bipyridine concentration at low concentrations but levels off at higher concentrations. oup.com

Oxidative Addition Pathways

Oxidative addition is a fundamental step in many nickel-catalyzed cross-coupling reactions, where the nickel(0) center is oxidized to a higher oxidation state, typically nickel(II), through the cleavage of a substrate bond. Ni(COD)₂, as a source of Ni(0), readily undergoes oxidative addition with a variety of organic electrophiles, most notably those containing carbon-halogen bonds.

Mechanisms of Carbon-Halogen Bond Cleavage

The cleavage of carbon-halogen bonds by nickel(0) complexes generated from Ni(COD)₂ can proceed through several mechanistic pathways. The specific pathway is often influenced by the nature of the ligand on the nickel center, the electronic properties of the aryl halide, and the reaction conditions. nih.govrsc.org

For phosphine-ligated nickel(0) complexes, the oxidative addition of aryl halides is a key step. Kinetic studies on the reaction of [Ni(COD)(dppf)] with aryl halides have shown that the reaction proceeds via a fast ligand exchange pre-equilibrium, where the COD ligand is displaced, followed by the rate-determining oxidative addition step. rsc.orgacs.org The mechanism can be complex, with the potential for both two-electron (concerted) and one-electron (radical) pathways. nih.gov The electronic properties of the aryl halide and the ligand can dictate the preferred pathway. nih.gov For instance, with some systems, electron-poor aryl halides may displace the COD ligand more readily, but the subsequent oxidative addition step may be faster for electron-rich aryl halides. acs.org

The reaction can also lead to different nickel products. Depending on the ortho-substituent of the aryl halide, the reaction can produce either a Ni(I) species, [NiIX(dppf)], along with biaryl, or a Ni(II) species, [NiII(Ar)X(dppf)]. acs.org The Ni(II) product can then undergo comproportionation with the starting Ni(0) complex to form the Ni(I) species. rsc.org

Interactive Data Table: Mechanistic Pathways in C-X Bond Cleavage

| Ligand Type | Substrate | Proposed Mechanism | Key Intermediates | Reference |

| Phosphine (dppf) | Aryl Halides | Ligand exchange followed by oxidative addition | [Ni(η²-ArX)(dppf)], [NiIX(dppf)], [NiII(Ar)X(dppf)] | rsc.orgacs.org |

| Bipyridine | Aryl Bromides | Ni(I) → Ni(III) oxidative addition | (bpy)NiIII(Ar)X₂ | ucla.edu |

| Monophosphines | Aryl Halides | Concerted (SNAr-type) and Radical (outer-sphere electron transfer) | Ni(I) species, Aryl radical | nih.gov |

Mechanisms of Carbon-Oxygen Bond Activation

The activation of traditionally inert carbon-oxygen (C–O) bonds is a significant achievement in modern organic synthesis, with bis((1Z,5Z)-cycloocta-1,5-diene)nickel(0), Ni(COD)₂, serving as a key precursor for the active Ni(0) catalyst. The mechanisms by which nickel catalysts facilitate C–O bond cleavage are diverse and highly dependent on the substrate and reaction conditions.

In the case of aryl esters, such as aryl pivalates, a common pathway involves the oxidative addition of the C(sp²)–O bond to a Ni(0) center. While this step has been frequently proposed, isolating the resulting Ar–Ni(II)–OPiv species with monodentate phosphine ligands has proven challenging. acs.org However, studies using bidentate ligands like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) have allowed for the isolation and characterization of the direct oxidative addition complex, although this requires elevated temperatures. acs.org A combined experimental and theoretical study on the silylation of aryl pivalates catalyzed by Ni(0)/PCy₃ revealed the involvement of an unorthodox dinickel oxidative addition complex in the C–O bond cleavage. acs.org This suggests that mechanisms may be more complex than a simple mononuclear oxidative addition.

For aryl alkyl ethers, direct oxidative addition of the C–O bond to Ni(0) is thermodynamically and kinetically unfavorable. nih.govresearchgate.net Theoretical studies using DFT calculations have proposed an alternative anionic pathway. In this model, a Ni(0)-ate complex, formed from the reaction of Ni(0) with an organometallic nucleophile like a Grignard reagent, acts as the key intermediate that enables the smooth cleavage of the etheric C–O bond. nih.govresearchgate.net

The activation of acyl C–O bonds in esters represents another frontier. Seminal work demonstrated that stoichiometric nickel complexes could cleave these bonds. acs.org More recently, catalytic methods for the activation of acyl C–O bonds in simple methyl esters have been developed. nih.gov The proposed mechanism involves the oxidative addition of the acyl C–O bond to the Ni(0) catalyst, forming an acyl nickel species which can then be trapped by a nucleophile. nih.gov DFT calculations support this pathway and highlight the beneficial role of additives like Al(OtBu)₃ in lowering the kinetic barrier for the rate-determining oxidative addition step. nih.gov

Computational studies have provided a framework for understanding selectivity in C–O bond activation. For C(sp³)–O bonds in benzylic and allylic alcohol derivatives, two general mechanisms are proposed: a stereoinvertive Sₙ2 back-side attack and a stereoretentive chelation-assisted model. nih.gov The choice between these pathways can be influenced by the ligands on the nickel center. For instance, the PCy₃ ligand favors the stereoretentive pathway due to its σ-donating nature and the facile bending of the substrate-nickel-ligand angle, while the N-heterocyclic carbene (NHC) SIMes favors the stereoinvertive pathway due to the energetic penalty associated with such bending. nih.gov

Cleavage of Carbon-Carbon Bonds

Beyond C-O activation, Ni(0) complexes derived from Ni(COD)₂ are also capable of mediating the cleavage of strong carbon-carbon (C–C) bonds, a challenging yet synthetically valuable transformation. digitellinc.com This reactivity allows for skeletal rearrangements and the functionalization of otherwise unreactive parts of a molecule.

A notable example is the nickel-catalyzed decarbonylation of tropone (B1200060) derivatives. digitellinc.comrsc.org In the presence of a Ni(0) catalyst generated in situ and an N-heterocyclic carbene (NHC) ligand, tropones undergo decarbonylation to form benzene derivatives. rsc.org Interestingly, switching the ligand from an NHC to a bidentate phosphine ligand can completely alter the reaction pathway, leading to a two-carbon ring contraction to yield cyclopentadiene (B3395910) derivatives. rsc.org This highlights the critical role of the ligand environment in directing the selectivity of C–C bond cleavage. A nickel-ketene complex has been identified and characterized as a key intermediate in the ring-contraction pathway. rsc.org

The activation of C–C bonds in strained ring systems is another area where Ni(0) catalysis has been successful. Biphenylene, for instance, can undergo insertion of a reactive [LₙNi] fragment into its central C–C bond. acs.org This process is thermodynamically favorable as it forms a stable metallacycle with two strong Ni–aryl bonds. Ni(0) complexes bearing NHC ligands have been shown to be efficient catalysts for the insertion of alkynes into the C–C bond of biphenylene, demonstrating that the C–C activation step can be integrated into a catalytic cycle. acs.org

Nickel-catalyzed functional group exchange reactions have also been developed, proceeding through C–C bond cleavage. For example, a reaction between allylamines and alkenes allows for the synthesis of new allylamines by breaking and forming C–C bonds, avoiding the use of unstable imine substrates. acs.org Theoretical studies on gas-phase reactions of Ni⁺ with aldehydes suggest that the metal ion can activate both C–H and C–C bonds, with C–C bond activation being the most favorable pathway for the decomposition of propionaldehyde. nih.gov

Formation of Nickel(I) and Nickel(II) Species

While many catalytic cycles involving Ni(COD)₂ are described as proceeding through Ni(0) and Ni(II) intermediates, the role of the Ni(I) oxidation state is increasingly recognized as crucial, participating in both productive and off-cycle pathways. researchgate.netnih.gov

Generation of Monocationic Nickel(I) Complexes

Monocationic Ni(I) complexes are key intermediates in a variety of nickel-catalyzed reactions. They can be generated from Ni(COD)₂ through several routes. A straightforward method is the oxidation of Ni(COD)₂. For example, reaction with a silver salt containing a weakly coordinating anion, Ag[Al(OCH(CF₃)₂)₄], yields the monocationic complex [Ni(cod)₂]⁺. wikipedia.org Similarly, a one-pot oxidation of Ni(COD)₂ using tribromide salts can generate the well-defined Ni(I) precursor, [Niᴵ(COD)Br]₂, which is a versatile starting material for a range of other Ni(I) complexes. nih.govucla.edu

Another significant pathway to Ni(I) species is through comproportionation. The reaction of a Ni(II) species with a Ni(0) species can produce two equivalents of a Ni(I) complex. nih.govresearchgate.net This approach has been used to synthesize inner-sphere (L)Ni(I)X complexes (where L is a ligand and X is a halide) by reacting (L)NiX₂ with Ni(COD)₂. nih.govresearchgate.net This method avoids the need to first synthesize and purify Ni(0)Lₙ complexes. researchgate.net

Ni(I) complexes are also frequently formed during the oxidative addition of aryl halides to Ni(0) complexes. chimia.chnih.gov The reaction of [Ni(COD)(dppf)] with para-substituted aryl halides leads to the formation of [NiᴵX(dppf)] species. acs.orgrsc.org The mechanism can involve a halide abstraction pathway, forming a Ni(I) complex and an organic radical. rsc.org

| Precursor | Reagent(s) | Product | Reaction Type |

| Ni(COD)₂ | Ag[Al(OCH(CF₃)₂)₄] | [Ni(cod)₂][Al(OCH(CF₃)₂)₄] | Oxidation |

| Ni(COD)₂ | Tetrabutylammonium tribromide | [Niᴵ(COD)Br]₂ | Oxidation |

| (L)NiX₂ + Ni(COD)₂ | Ligand (L) | (L)Ni(I)X | Comproportionation |

| [Ni(COD)(dppf)] | p-YC₆H₄X | [NiᴵX(dppf)] | Oxidative Addition |

Table 1: Selected methods for the generation of Ni(I) complexes from Ni(COD)₂ or its derivatives.

Comproportionation and Disproportionation Pathways

Comproportionation is the reaction between a higher oxidation state species and a lower oxidation state species to form an intermediate oxidation state. As mentioned above, the reaction of Ni(II) with Ni(0) (often from Ni(COD)₂) to form Ni(I) is a key example. researchgate.netnature.com This can be either beneficial, generating the active Ni(I) species for a specific catalytic cycle, or detrimental, leading to the formation of off-cycle species that inhibit the primary catalytic pathway. researchgate.netnature.com For instance, in some cross-coupling reactions proposed to proceed via a Ni(0)/Ni(II) cycle, the comproportionation of the Ni(II) precatalyst or a Ni(II) intermediate with the active Ni(0) species can form Ni(I) complexes that are considered off-cycle and detrimental to the reaction efficiency. researchgate.net

Disproportionation is the reverse process, where an intermediate oxidation state species reacts to form both a higher and a lower oxidation state species. For example, a Ni(I) complex can disproportionate into Ni(0) and Ni(II) complexes. nature.comacs.org This process is highly dependent on the ligand environment and the nature of other species in solution. researchgate.netacs.org For example, the three-coordinate Ni(I) complex (IPr)Ni(κ¹-N-N(ⁱPr)C(O)ᵗBu)(CNXyl) undergoes disproportionation in the presence of an additional equivalent of isonitrile to yield an equimolar mixture of a Ni(0) and a Ni(II) complex. acs.org The stability of the resulting Ni(0) and Ni(II) species often drives this process. Ni(I) complexes with pseudohalide ligands have been shown to be prone to disproportionation, whereas the corresponding Ni(II) pseudohalide complexes are resistant to comproportionation with Ni(0). researchgate.net The disproportionation of on-cycle Ni(I) species can be harmful to catalysis, especially in reductive couplings, as common reductants may be ineffective at reducing the resulting Ni(II) complexes back to the catalytically active lower oxidation states. nature.com

| Process | Reactant(s) | Product(s) | Description |

| Comproportionation | Ni(II) + Ni(0) | 2 Ni(I) | Formation of an intermediate oxidation state. researchgate.net |

| Disproportionation | 2 Ni(I) | Ni(0) + Ni(II) | Formation of lower and higher oxidation states. nature.comacs.org |

Table 2: General overview of comproportionation and disproportionation pathways in nickel catalysis.

Applications of Bis 1z,5z Cycloocta 1,5 Diene Nickel 0 in Catalysis

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is fundamental to the synthesis of complex organic molecules. Ni(COD)2 has emerged as a powerful catalyst for a diverse range of these transformations, including cross-coupling reactions, cycloadditions, and oligomerizations. Its ability to exist in the active Ni(0) state without requiring a separate reduction step makes it a highly efficient catalyst. nih.gov

Cross-Coupling Methodologies

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different organic fragments with the aid of a metal catalyst. Ni(COD)2 has proven to be a highly effective catalyst for several types of cross-coupling reactions.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. However, nickel-catalyzed versions of this reaction have gained significant traction due to nickel's lower cost and unique reactivity. strem.com Ni(COD)2 is a frequently employed catalyst for these transformations, often in combination with various ligands.

Research has demonstrated that a catalytic system comprising Ni(COD)2, tricyclohexylphosphine (B42057) (PCy3), and potassium phosphate (B84403) (K3PO4) is highly efficient for the cross-coupling of aryl mesylates and sulfamates with aryl neopentylglycolboronates at room temperature. acs.org This system is effective regardless of the electronic properties and steric hindrance of the substrates. acs.org Furthermore, Ni(COD)2, in conjunction with triphenylphosphine (B44618), has been used to catalyze the Suzuki-Miyaura coupling of 4'-chloroacetophenone (B41964) with phenylboronic acid at room temperature, yielding 4-acetylbiphenyl (B160227) in high yield. tcichemicals.comtcichemicals.com

A notable application of Ni(COD)2-catalyzed Suzuki-Miyaura coupling is in the synthesis of biaryl derivatives through a decarbonylative cross-coupling of aromatic esters with arylboronic acids. nih.govacs.org The optimal catalytic system for this transformation was found to be Ni(COD)2 (10 mol%), PCy3 (20 mol%), and potassium tert-butoxide (t-BuOK) in toluene (B28343) at 120 °C. nih.govacs.org This method has been successfully applied to a range of arylboronic acids, including those with electron-deficient groups, to produce various 10-aryl-substituted benzo[h]quinolines in moderate to good yields. nih.govacs.org The use of other nickel sources like NiI2, NiCl2, Ni(OAc)2, and Ni(acac)2 resulted in significantly lower yields, highlighting the crucial role of the Ni(0) source. nih.govacs.org

Recent developments have also focused on making these reactions more user-friendly. A paraffin (B1166041) encapsulation strategy has been developed for the Ni(COD)2/Benz-ICy·HCl catalyst system, enabling the Suzuki-Miyaura coupling of aliphatic amides to be performed on the benchtop, obviating the need for a glovebox. nih.gov

Table 1: Selected Examples of Ni(COD)2-Catalyzed Suzuki-Miyaura Type Reactions

| Electrophile | Nucleophile | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Ethyl benzo[h]quinoline-10-carboxylate | Phenylboronic acid | PCy3 | t-BuOK | Toluene | 120 | 10-Phenylbenzo[h]quinoline | 81 | nih.govacs.org |

| Ethyl benzo[h]quinoline-10-carboxylate | 3,4-bis(Trifluoromethyl)phenylboronic acid | PCy3 | t-BuOK | Toluene | 120 | 10-(3,4-bis(Trifluoromethyl)phenyl)benzo[h]quinoline | 81 | nih.govacs.org |

| 4'-Chloroacetophenone | Phenylboronic acid | PPh3 | K3PO4 | THF | Room Temp | 4-Acetylbiphenyl | 92 | tcichemicals.comtcichemicals.com |

| Piperidinyl amide | N-methylpyrrole-2-boronic acid pinacol (B44631) ester | Benz-ICy·HCl | - | 1,4-Dioxane | 120 | Alkyl-aryl ketone | 91 | nih.gov |

| 2-Fluoronaphtho[2,1-b]furan | m-Tolylboronic acid | PCy3 | K2CO3 | Toluene | Room Temp | 2-(m-Tolyl)naphtho[2,1-b]furan | 100 | beilstein-journals.org |

This table is not exhaustive and represents selected examples to illustrate the scope of the reaction.

The Kumada coupling is a cross-coupling reaction between a Grignard reagent and an organohalide. While traditionally catalyzed by palladium, nickel catalysts, particularly Ni(COD)2, have been shown to be highly effective, especially for the challenging sp3-sp3 bond formation. These reactions are crucial for the synthesis of alkanes and complex aliphatic structures.

A significant breakthrough in this area was the development of a nickel-catalyzed cross-coupling of Grignard reagents with alkyl chlorides, bromides, and tosylates in the presence of a diene additive, such as 1,3-butadiene (B125203). nih.govscispace.com This method proceeds efficiently at temperatures ranging from 0 to 25 °C in THF, accommodating both primary and secondary alkyl and aryl Grignard reagents. nih.govscispace.com Notably, nickel complexes without phosphine (B1218219) ligands, including Ni(COD)2, provide good yields of the coupling products, whereas phosphine-ligated nickel complexes are less effective. nih.govscispace.com The reaction of n-decyl bromide with n-butylmagnesium chloride in the presence of isoprene (B109036) and Ni(COD)2 at 25 °C for 3 hours resulted in a high yield of tetradecane (B157292). scispace.com

The proposed mechanism involves the in-situ reduction of the nickel precursor to Ni(0), which then reacts with two equivalents of the diene to form a bis-π-allyl nickel complex. scispace.com This complex subsequently reacts with the Grignard reagent to form an η1,η3-octadienediylnickelate complex, which is believed to be the key intermediate. scispace.com The reaction of this intermediate with the alkyl halide leads to the formation of the cross-coupled product. scispace.com

This methodology has been successfully applied to a variety of substrates. For instance, the coupling of 1-bromodecane (B1670165) with butylmagnesium chloride using Ni(COD)2 and 1,3-butadiene as an additive afforded tetradecane in 90% yield. nih.gov Similarly, the reaction between cyclohexyl bromide and phenylmagnesium bromide yielded cyclohexylbenzene (B7769038) in 85% yield. nih.gov

Table 2: Selected Examples of Ni(COD)2-Catalyzed Kumada sp3-sp3 Couplings

| Alkyl Halide/Tosylate | Grignard Reagent | Additive | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| n-Decyl bromide | n-Butylmagnesium chloride | Isoprene | NiCl2 | THF | 25 | Tetradecane | 92 | scispace.com |

| n-Decyl bromide | n-Butylmagnesium chloride | Isoprene | Ni(acac)2 | THF | 25 | Tetradecane | 91 | scispace.com |

| n-Decyl bromide | n-Butylmagnesium chloride | Isoprene | Ni(COD)2 | THF | 25 | Tetradecane | 89 | scispace.com |

| 1-Bromodecane | Butylmagnesium chloride | 1,3-Butadiene | NiCl2 | THF | 25 | Tetradecane | 90 | nih.gov |

| Cyclohexyl bromide | Phenylmagnesium bromide | 1,3-Butadiene | NiCl2 | THF | 25 | Cyclohexylbenzene | 85 | nih.gov |

This table is not exhaustive and represents selected examples to illustrate the scope of the reaction.

The Mizoroki-Heck reaction traditionally involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. Nickel-catalyzed versions of this reaction have emerged as a powerful alternative, with Ni(COD)2 being a common and effective pre-catalyst. scribd.com These reactions enable the formation of substituted alkenes, which are valuable building blocks in organic synthesis.

A notable application is the Mizoroki-Heck-type reaction of benzyl (B1604629) chlorides with simple, electronically unbiased alkenes. scribd.com This transformation provides a new method for carbon-carbon bond construction and relies on Ni(COD)2 as the catalyst. scribd.com The development of an air-stable precatalyst for this reaction has significantly increased its convenience and usability, as it can be performed without the strict exclusion of oxygen. scribd.com

Furthermore, Ni(COD)2 has been instrumental in the development of nickel-catalyzed hydroarylation and hydroalkenylation of alkenes. rsc.orgrsc.orgnih.gov These reactions proceed under mild conditions and exhibit high regioselectivity, which is controlled by the coordination of the catalyst to a Lewis basic functional group within the substrate. rsc.orgrsc.orgnih.gov For unactivated alkenyl carboxylic acids, a regiodivergent hydroarylation and hydroalkenylation has been reported where the ligand environment around the nickel center dictates the regiochemical outcome. nih.govchemrxiv.org Markovnikov products are obtained under mild, ligand-free conditions, while anti-Markovnikov products can be accessed with a specific Pyrox ligand. nih.govchemrxiv.org

In a detailed study on the nickel-catalyzed Markovnikov-selective hydroarylation and hydroalkenylation of non-conjugated alkenes, it was found that the reaction conditions could be fine-tuned for different substrate classes, including alkenyl sulfonamides, ketones, and amides, to maximize product yield. rsc.orgrsc.org Kinetic and computational studies have provided insights into the reaction mechanism, suggesting that transmetalation is the turnover-limiting step. rsc.orgrsc.org

Table 3: Selected Examples of Ni(COD)2 in Mizoroki-Heck Type Transformations

| Substrate 1 | Substrate 2 | Ligand/Additive | Base/Solvent | Temperature | Product Type | Yield/Selectivity | Reference |

| Benzyl chlorides | Simple, unbiased alkenes | - | Et3N / CH2Cl2 | Room Temp | Alkenylated products | 41-96%, >20:1 rr | scribd.com |

| Alkenyl carboxylic acid | Arylboronic acid | None | KOtBu / nPrOH | 60 °C | Markovnikov hydroarylation product | Up to 99%, >20:1 selectivity | nih.govchemrxiv.org |

| Alkenyl carboxylic acid | Arylboronic acid | Pyrox ligand | KOtBu / nPrOH | 60 °C | anti-Markovnikov hydroarylation product | Excellent yield, >20:1 selectivity | nih.govchemrxiv.org |

| Alkenyl sulfonamide | Arylboronic acid | - | - | Mild conditions | Markovnikov-selective hydroarylation product | - | rsc.orgrsc.org |

This table is not exhaustive and represents selected examples to illustrate the scope of the reaction.

Homocoupling reactions of aryl electrophiles, which lead to the formation of symmetrical biaryls, are another important transformation catalyzed by nickel complexes. Ni(COD)2 has been effectively utilized in these reactions, often referred to as Yamamoto-type couplings.

In early work by Semmelhack, Ni(COD)2 was used without a co-ligand for the homocoupling of aryl halides. nih.gov Later, Yamamoto demonstrated that species like Ni(COD)bpy (where bpy is 2,2'-bipyridine) are more active catalysts. nih.gov Kinetic studies revealed that the homocoupling was second-order in the nickel complex, indicating that oxidative addition is not the rate-determining step. nih.gov

More recently, solid-state mechanochemical conditions have been developed for the homocoupling of aryl halides using a system of Ni(COD)2 and 4,4'-di-tert-butyl-2,2'-bipyridyl. researchgate.net This method provides a more environmentally friendly alternative to conventional solution-based Yamamoto couplings as it avoids the use of potentially harmful, high-boiling organic solvents. researchgate.net

Ni(COD)2 has also been employed in the synthesis of poly(arylenes) through the homocoupling of haloarenes. nih.gov In these polymerizations, Ni(COD)2 is used in the presence of ligands like triphenylphosphine (PPh3). nih.gov

Furthermore, the reductive cross-coupling of aryl halides with alkyl halides has been achieved using a nickel catalyst. capes.gov.brdeepdyve.comacs.org This transformation is highly efficient, functional-group-tolerant, and easy to perform with benchtop-stable reagents. capes.gov.brdeepdyve.comacs.org

Table 4: Examples of Ni(COD)2 in Homocoupling and Reductive Cross-Coupling Reactions

| Substrate(s) | Ligand | Conditions | Product Type | Yield | Reference |

| Aryl Halides | 4,4'-di-tert-butyl-2,2'-bipyridyl | Solid-state mechanochemical | Biaryls | High | researchgate.net |

| Haloarenes | PPh3 | - | Poly(arylenes) | - | nih.gov |

| Aryl Halides and Alkyl Halides | Mixture of two ligands | Reductive coupling | Cross-coupled products | 55-88% | capes.gov.brdeepdyve.comacs.org |

This table is not exhaustive and represents selected examples to illustrate the scope of the reaction.

Cycloaddition and Oligomerization Reactions

Ni(COD)2 is a highly effective catalyst for a variety of cycloaddition and oligomerization reactions, which are powerful methods for the construction of cyclic and polymeric structures. These reactions often proceed with high selectivity and atom economy.

In the realm of cycloaddition reactions, Ni(COD)2 has been used to catalyze the [2+2+2] cycloaddition of diynes and cyanamides to generate N,N-disubstituted 2-aminopyridines. nih.gov These reactions proceed at room temperature with low catalyst loading and are effective for both internal and terminal diynes, affording good to excellent yields. nih.gov The use of an N-heterocyclic carbene (NHC) ligand, such as SIPr, in conjunction with Ni(COD)2 is crucial for the success of this transformation. nih.gov

Another notable application is the nickel-catalyzed reductive [2+2] cycloaddition of alkynes to synthesize tetrasubstituted trans-cyclobutenes. nih.govacs.org This reaction is uniquely promoted by the use of a primary aminophosphine (B1255530) ligand. nih.govacs.org The resulting cyclobutenes are versatile synthetic intermediates. nih.govacs.org

Furthermore, Ni(COD)2 has been employed in the intramolecular [3+2+2] cycloaddition of alkene- and alkyne-tethered alkynylidenecyclopropanes. acs.org This method allows for the construction of complex 6,7,5-tricyclic frameworks in a single step with high diastereoselectivity. acs.org The outcome of this reaction is highly dependent on the nature of the nickel ligands used. acs.org

Table 5: Selected Examples of Ni(COD)2-Catalyzed Cycloaddition and Oligomerization Reactions

| Reactants | Ligand | Reaction Type | Product | Yield (%) | Reference |

| Diynes and Cyanamides | SIPr (NHC) | [2+2+2] Cycloaddition | N,N-disubstituted 2-aminopyridines | Good to Excellent | nih.gov |

| Alkynes | Primary aminophosphine | Reductive [2+2] Cycloaddition | trans-Cyclobutenes | 73 (for a specific example) | nih.govacs.org |

| Alkene-tethered alkynylidenecyclopropane | - | Intramolecular [3+2+2] Cycloaddition | 6,7,5-Tricyclic system | 85 (for a specific example) | acs.org |

This table is not exhaustive and represents selected examples to illustrate the scope of the reaction.

Oligomerization of Olefins and Alkynes

Ni(COD)₂ is a well-established catalyst for the oligomerization of simple and functionalized olefins and alkynes. researchgate.net It can catalyze the dimerization of 1,3-dienes, such as butadiene, with high selectivity. princeton.eduresearchgate.net For instance, in the presence of specific phosphine ligands, Ni(COD)₂ promotes the cyclodimerization of functionalized dienes to yield 1,2-trans disubstituted 3,7-cyclooctadiene derivatives. researchgate.net

The catalytic prowess of Ni(COD)₂ extends to the cyclotrimerization of alkynes, a powerful method for constructing substituted benzene (B151609) rings. nih.govacs.org This [2+2+2] cycloaddition has been extensively studied and can be achieved with various nickel systems, including those generated in situ from Ni(COD)₂. nih.govacs.org The regioselectivity of this transformation, leading to either 1,2,4- or 1,3,5-trisubstituted benzenes, can often be controlled by the choice of ancillary ligands. acs.org For example, a nickel complex supported by a diphosphine ketone ligand, generated from Ni(COD)₂, demonstrates high activity and selectivity for the formation of 1,2,4-trisubstituted benzenes from terminal alkynes. acs.org

Furthermore, Ni(COD)₂ can catalyze the reductive [2+2] cycloaddition of alkynes, providing access to tetrasubstituted cyclobutenes. nih.gov This transformation is notably promoted by the use of a primary aminophosphine ligand in conjunction with Ni(COD)₂. nih.gov

| Substrate(s) | Ligand/Co-catalyst | Product Type | Reference(s) |

| 1,3-Butadiene | P(O-o-biPh)₃ | Dimer | princeton.edu |

| Functionalized Dienes | - | 1,2-trans disubstituted 3,7-cyclooctadienes | researchgate.net |

| Terminal Alkynes | Diphosphine ketone | 1,2,4-Trisubstituted benzenes | acs.org |

| Alkynes | Primary aminophosphine | Tetrasubstituted cyclobutenes | nih.gov |

Cycloaddition of Strained Alkenes and Dienes

Ni(COD)₂ is a key catalyst for various cycloaddition reactions involving strained alkenes and dienes. It facilitates [4+4] cycloadditions of dienes, a reaction that can be used to construct eight-membered rings. chemrxiv.org For instance, Ni(COD)₂ in the presence of a suitable phosphine ligand catalyzes the [4+4] cycloaddition of diene-vinylcyclobutanones to produce trans-5/8 bicyclic structures. chemrxiv.org The intramolecular version of this reaction has been applied to the synthesis of complex natural product skeletons. researchgate.net

The catalyst is also employed in [3+2] cycloadditions. For example, the reaction of methylenecyclopropane (B1220202) with electron-deficient alkenes, catalyzed by a triorganophosphine-Ni(0) system, leads to regioselectively substituted methylenecyclopentanes. researchgate.net Additionally, Ni(COD)₂ catalyzes the cycloaddition of 1,3-dienes with azetidinones and oxetanones. nih.gov

Furthermore, Ni(COD)₂ can promote [2+2+2] cycloadditions, as seen in the reaction of norbornadienes with electron-deficient olefins. princeton.edu It also catalyzes the cycloaddition of diynes with various partners, including nitriles to form pyridines and aldehydes to yield dienones, often in the presence of N-heterocyclic carbene (NHC) ligands. nih.govacs.org

| Reaction Type | Substrates | Ligand | Product | Reference(s) |

| [4+4] Cycloaddition | Diene-vinylcyclobutanones | P(3,5-(CF₃)₂-C₆H₃)₃ | trans-5/8 bicyclic structure | chemrxiv.org |

| [3+2] Cycloaddition | Methylenecyclopropane, electron-deficient alkene | Triorganophosphine | Methylenecyclopentane | researchgate.net |

| [2+2+2] Cycloaddition | Norbornadiene, electron-deficient olefin | - | Tricyclic product | princeton.edu |

| Cycloaddition | Diynes, Nitriles | SIPr | Fused pyridines | nih.gov |

| Cycloaddition | Diynes, Aldehydes | SIPr | Dienones | nih.govacs.org |

Carboxylation Reactions of Allylic C-H Bonds

Ni(COD)₂-based catalytic systems are effective for the carboxylation of various unsaturated molecules. For instance, alkynes can be carboxylated with high regio- and chemoselectivity using Ni(COD)₂, DBU, and carbon dioxide at atmospheric pressure and 0 °C. researchgate.net This method is applicable to alkynes, conjugated enynes, and diynes. researchgate.net The catalyst system also enables the regioselective and stereoselective carboxylation and cyclization of allenyl aldehydes under a carbon dioxide atmosphere. sigmaaldrich.com

Carbon-Heteroatom Bond Transformations

Beyond carbon-carbon bond formation, Ni(COD)₂ is instrumental in catalyzing the transformation of various carbon-heteroatom bonds.

Carbon-Oxygen Bond Cleavage (Hydrogenolysis and Deoxygenation)

Catalytic systems derived from Ni(COD)₂ are highly effective in the cleavage of carbon-oxygen bonds, particularly in aryl ethers. acs.orgberkeley.edunih.gov This is a critical transformation for the conversion of lignin, a major component of biomass, into valuable aromatic hydrocarbons. acs.orgberkeley.edu A notable feature of these nickel-based catalysts is their ability to selectively cleave the C(aryl)-O bond without hydrogenating the aromatic ring, a common side reaction with other catalysts. acs.orgberkeley.edu

A heterogeneous nickel catalyst, formed in situ from Ni(COD)₂ and a base like sodium tert-butoxide, can achieve the hydrogenolysis of aryl ethers at a low catalyst loading and under just 1 bar of hydrogen pressure. acs.orgberkeley.edu Mechanistic studies suggest that the reaction can proceed through a nickel-aryl-methoxide intermediate, followed by β-hydride elimination. nih.gov The presence of an N-heterocyclic carbene (NHC) ligand can further enhance the catalytic activity. acs.org

| Substrate | Catalyst System | Reaction Type | Key Feature | Reference(s) |

| Diaryl ethers | Ni(COD)₂ / tBuONa | Hydrogenolysis | Selective C(aryl)-O cleavage | acs.orgberkeley.edu |

| Aryl alkyl ethers | Ni(COD)₂ / Diphosphine | Hydrogenolysis | β-H elimination pathway | nih.gov |

| Anisoles | Ni(COD)₂ / Phosphine / Hydrosilane | Demethoxylation | C-O cleavage | wikipedia.org |

Carbon-Hydrogen Functionalization (e.g., C-H Alkylation)

Ni(COD)₂ is a versatile catalyst for C-H functionalization reactions, enabling the direct alkylation of C-H bonds in various substrates. researchgate.netnih.govsemanticscholar.org This approach offers a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. ulb.ac.be

In the presence of suitable phosphine ligands, Ni(COD)₂ can catalyze the alkylation of C-H bonds in N-heterocycles. For example, it has been used for the intramolecular C-H alkylation of alkenyl-substituted pyridones and pyridines. researchgate.net It also catalyzes the C-H alkylation of imidazolium (B1220033) salts with alkenes. nih.govsemanticscholar.org

The scope of Ni(COD)₂-catalyzed C-H alkylation extends to arenes. For instance, the direct benzylation of 2-phenyl-1,3,4-oxadiazole (B1361358) with styrenes can be achieved using a Ni(COD)₂/Xantphos system, leading to branched isomers. semanticscholar.orgulb.ac.be Furthermore, Ni(COD)₂ in combination with an N-heterocyclic carbene (IMes) ligand can be used for the direct alkylation of electron-poor indoles. ulb.ac.be

| Substrate | Alkylating Agent | Ligand | Product Type | Reference(s) |

| Alkenyl-substituted pyridone | - (intramolecular) | P(i-Pr)₃ | Bicyclic pyridone | researchgate.net |

| Imidazolium salt | Ethylene (B1197577)/1-alkenes | PPh₃ | 2-alkylated imidazolium salt | nih.govsemanticscholar.org |

| 2-Phenyl-1,3,4-oxadiazole | Styrenes | Xantphos | Branched alkylated oxadiazole | semanticscholar.orgulb.ac.be |

| Electron-poor indole | Benzyl halides | IMes | Alkylated indole | ulb.ac.be |

Hydrocyanation Reactions

Bis((1Z,5Z)-cycloocta-1,5-diene)nickel(0), commonly abbreviated as Ni(COD)₂, serves as a crucial catalyst in hydrocyanation reactions, particularly in the production of adiponitrile, a key precursor to nylon-6,6. The nickel-catalyzed addition of hydrogen cyanide (HCN) to butadiene is a cornerstone of the DuPont process. mdpi.com This process typically involves three main steps: the initial hydrocyanation of butadiene to produce a mixture of 3-pentenenitrile (B94367) (3PN) and the branched isomer 2-methyl-3-butenenitrile (B95465) (2M3BN), the isomerization of the undesired 2M3BN to the linear 3PN, and finally, the hydrocyanation of 3PN to adiponitrile. mdpi.com

The selectivity of the initial hydrocyanation step is highly dependent on the ligand used in conjunction with the nickel catalyst. While monodentate phosphite (B83602) ligands often lead to a mixture with a 30:70 ratio of 2M3BN to 3PN, the use of a bidentate phosphine ligand like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) with Ni(COD)₂ can achieve a selectivity of up to 97% for the desired linear product, 3PN. mdpi.com

The isomerization of 2M3BN to 3PN is also effectively catalyzed by Ni(COD)₂ and dppb, with conversion rates reaching 93.4% and selectivity for 3PN as high as 99%. mdpi.com Computational studies, specifically Density Functional Theory (DFT), have been employed to understand the reaction mechanism and the origins of this high selectivity. mdpi.com These studies suggest that the reaction proceeds through different pathways for the formation of the linear and branched products, with the rearrangement of a methylallyl intermediate being the rate-determining step for 3PN formation. mdpi.com

For the hydrocyanation process to be efficient, the purity of the reactants is critical. Impurities such as 4-tert-butylcatechol (B165716) in butadiene and various compounds in HCN (including sulfur dioxide, sulfuric acid, cyanogen, epoxides, acrylonitrile, carbon monoxide, water, and oxygen) can negatively impact the catalyst's performance. google.com The preferred source of the active nickel(0) catalyst is a compound where the ligands can be easily displaced by the desired phosphite or phosphine ligand, with Ni(COD)₂ being a prime example. google.comgoogle.com Alternatively, divalent nickel compounds can be reduced in situ to generate the active catalyst. google.com

Table 1: Influence of Ligands on Ni(COD)₂ Catalyzed Hydrocyanation of Butadiene

| Ligand | Product Ratio (2M3BN:3PN) | Selectivity for 3PN | Reference |

| Monodentate Phosphites | 30:70 | 70% | mdpi.com |

| 1,4-bis(diphenylphosphino)butane (dppb) | 3:97 | 97% | mdpi.com |

Applications in Polymer and Materials Synthesis

Role as a Catalyst Precursor and Co-catalyst in the Polymer Industry

Bis((1Z,5Z)-cycloocta-1,5-diene)nickel(0) is a versatile and widely used precursor for generating active catalysts in the polymer industry. matthey.commatthey.com Its favorable solubility in organic solvents and the high lability of the cyclooctadiene (COD) ligands allow for their easy replacement by other ligands, making it a powerful tool for in-situ catalyst generation. matthey.commatthey.comstrem.com This property has led to its extensive use as both a catalyst precursor and a co-catalyst in various polymerization reactions. matthey.com

In the context of olefin polymerization, Ni(COD)₂-based catalytic systems have been developed for the copolymerization of ethylene with carbon monoxide. nichia.co.jpd-nb.info By carefully selecting ligands, it is possible to control the polymer structure, leading to either alternating or non-alternating copolymers. d-nb.info For instance, certain zwitterionic nickel complexes derived from Ni(COD)₂ have shown to be effective catalysts for the non-alternating copolymerization of CO and ethylene. d-nb.info

Furthermore, Ni(COD)₂ is used in the hydrogenation of polymers, such as styrene-butadiene copolymers, where it demonstrates high activity and stability under mild conditions. google.com

Table 2: Comparison of Nickel Catalysts in the Synthesis of a Model Multi-block Poly(phenylene)

| Nickel Catalyst | Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) | Reference |

| Ni(COD)₂ | 131.0 | 5.6 | mdpi.com |

| NiBr₂ | 12.3 | 2.2 | mdpi.com |

| NiCl₂ | 14.2 | 2.1 | mdpi.com |

Synthesis of Porous Aromatic Frameworks (PAFs)

Porous aromatic frameworks (PAFs) are a class of materials with high surface areas and exceptional stability, making them promising for applications in gas storage, purification, and catalysis. rsc.orgrsc.orgrsc.org The synthesis of high-surface-area PAFs often relies on organometallic coupling reactions, with nickel-mediated aryl electrophile homocoupling (Yamamoto-type Ullmann homocoupling) being a dominant method. rsc.orgwikipedia.org

In these syntheses, Bis((1Z,5Z)-cycloocta-1,5-diene)nickel(0) is a commonly used catalyst. wikipedia.org The reaction involves the formation of carbon-carbon bonds between aryl halide monomers, and the rigidity of the resulting polymer structure gives rise to the porous nature of the material. wikipedia.org However, the use of super-stoichiometric amounts of the costly and air-sensitive Ni(COD)₂ presents challenges for scalability and accessibility. rsc.orgrsc.orgrsc.org

To address these issues, alternative, Ni(COD)₂-free methods are being developed. rsc.orgrsc.orgrsc.org These approaches often involve the in situ reduction of air-stable and less expensive nickel salts, such as nickel(II) bromide (NiBr₂), using a reducing agent like zinc dust in the presence of ligands like 2,2'-bipyridine (B1663995). rsc.orgrsc.org These methods have been shown to produce PAFs with comparable porosities to those synthesized using traditional Ni(COD)₂-based protocols and can be performed on a larger scale without the need for an inert atmosphere glovebox. rsc.orgrsc.orgrsc.org

Preparation of Polythiophene Materials

Regioregular poly(3-alkylthiophenes) (P3ATs) are important semiconducting polymers used in organic electronics. rsc.org The Grignard Metathesis (GRIM) polymerization is a powerful method for synthesizing these materials with high regioselectivity (head-to-tail coupling) and controlled molecular weights. rsc.orgacs.org

While nickel catalysts like Ni(dppp)Cl₂ are commonly used in GRIM polymerizations, studies have also explored the role of Ni(COD)₂. matthey.comacs.org The choice of the transition metal and its ligands is critical for achieving the desired polymer structure. rsc.orgacs.org Nickel-mediated polymerizations, in general, tend to proceed via a "living" chain-growth mechanism, allowing for good control over the polymer's molecular weight and low polydispersity. rsc.org In contrast, palladium-based catalysts often lead to a step-growth mechanism and lower regioselectivity. rsc.org

The high regioselectivity observed in nickel-catalyzed polymerizations is attributed to a combination of kinetic and thermodynamic factors, including steric interactions at the catalyst center that favor head-to-tail couplings. acs.org Furthermore, Ni(COD)₂ has been used in sequential coupling reactions to synthesize fluorene-based polymers. nichia.co.jp Recent developments have also highlighted the use of air- and shelf-stable Ni(0) precursors, such as Ni(COD)(DQ), as effective alternatives for the preparation of polythiophene materials. matthey.com

Catalytic Degradation of Polymeric Resins

The chemical recycling of plastic waste is a critical area of research aimed at creating a circular economy for polymers. rsc.org Catalytic depolymerization offers a promising route to break down polymers into their constituent monomers, which can then be used to produce new, high-quality polymers. rsc.org

Bis((1Z,5Z)-cycloocta-1,5-diene)nickel(0) has been investigated as a catalyst for the degradation of certain polymeric resins. For example, Ni(COD)₂ has been shown to be an effective catalyst precursor for the catalytic degradation of a bisphenol A (BPA) epoxy resin. matthey.com

While research in this area is ongoing, the focus is on developing catalysts that can efficiently and selectively break down common plastics like polyesters (e.g., PET and PLA) under mild conditions. rsc.orgosti.govresearchgate.netnih.gov The goal is to achieve closed-loop recycling, where waste plastic is converted back into valuable chemical feedstocks. rsc.orgresearchgate.net

Integration with Modern Catalytic Methodologies

The versatility of Bis((1Z,5Z)-cycloocta-1,5-diene)nickel(0) extends to its integration with modern catalytic methodologies, such as photoredox catalysis. matthey.com This combination of nickel catalysis and photoredox catalysis, often referred to as dual catalysis, has emerged as a powerful tool in organic synthesis, enabling the construction of challenging chemical bonds under mild conditions. nih.govnih.govyoutube.com

In a typical photoredox/nickel dual catalytic cycle, a photosensitizer absorbs light and initiates a single-electron transfer (SET) process, generating radical intermediates. nih.govnih.gov These radicals can then be intercepted by a nickel complex, which is often generated in situ from a precursor like Ni(COD)₂. rsc.org This approach has been successfully applied to a variety of transformations, including cross-coupling reactions for the formation of C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds, which are important in medicinal chemistry. nih.govnih.gov

For example, the synergistic use of Ni(COD)₂ and an iridium-based photocatalyst has been shown to facilitate the three-component silylacylation of acrylates. rsc.org In this reaction, the nickel catalyst plays a key role in the oxidative addition and reductive elimination steps, while the photocatalyst drives the generation of radical intermediates through light-induced electron transfer. rsc.org

The development of these dual catalytic systems has opened up new avenues for chemical synthesis, allowing for the use of a wider range of substrates and the formation of complex molecules with high functional group tolerance. nih.gov However, a deeper mechanistic understanding is still needed to further optimize these systems and expand their applications, particularly in the area of stereocontrolled reactions. nih.gov

Photoredox Catalysis

The combination of nickel catalysis with visible-light photoredox catalysis has emerged as a powerful strategy for forging new chemical bonds under mild conditions. beilstein-journals.orgnih.gov This dual catalytic system leverages a photocatalyst to generate radical intermediates via single-electron transfer (SET), which then engage with a nickel catalytic cycle. nih.gov Ni(COD)₂ is frequently employed as the Ni(0) precatalyst, which enters the catalytic cycle either directly or after ligand exchange. nih.govrsc.org

The general mechanism often involves the photocatalyst absorbing light and reaching an excited state. This excited state can then interact with a substrate to generate a radical. Concurrently, the Ni(0) species, generated from Ni(COD)₂, undergoes oxidative addition with another substrate (e.g., an aryl halide) to form a Ni(II) intermediate. nih.govacs.org This Ni(II) complex can then trap the photochemically generated radical, leading to a high-valent Ni(III) species. Subsequent reductive elimination from this Ni(III) center furnishes the cross-coupled product and a Ni(I) species. nih.govrsc.org The catalytic cycle is closed by a final SET event, which regenerates both the ground-state photocatalyst and the active Ni(0) catalyst. nih.govrsc.org

This strategy has been successfully applied to a variety of C–H functionalization and cross-coupling reactions. For instance, the Doyle group demonstrated the C–H functionalization of ethers using Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ as the photocatalyst and Ni(COD)₂ as the nickel source for the acylation with chloroformates. nih.gov Similarly, a three-component silylacylation of acrylates was developed by Hong and colleagues, utilizing an iridium photocatalyst in conjunction with Ni(COD)₂ to efficiently synthesize valuable silylacylated products. rsc.org These reactions highlight the ability of Ni/photoredox systems to perform complex transformations that are challenging for traditional methods. nih.govrsc.org

Table 1: Examples of Ni(COD)₂ in Photoredox Catalysis

| Reaction Type | Substrates | Photocatalyst | Product Yield | Reference |

|---|---|---|---|---|

| α-Acylation of Ethers | Ethers, Chloroformates | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Not specified | nih.gov |

| Silylacylation of Acrylates | Acrylates, Hydrosilanes, Aroyl Chlorides | Ir[(dFCF₃ppy)₂(dtbbpy)][PF₆] | 78% | rsc.org |

Electrochemical Methods in Nickel Catalysis

Electrochemical methods offer a green and scalable alternative for driving nickel-catalyzed reactions. englelab.com Electrosynthesis can replace traditional, often pyrophoric, chemical reductants used to generate the active Ni(0) species from Ni(II) salts. englelab.comacs.org Conveniently, Ni(COD)₂ itself can be synthesized via cathodic reduction of Ni(acac)₂. englelab.comacs.orgresearchgate.net This approach avoids stoichiometric reductants and enhances the safety and sustainability of the process. englelab.com

In catalysis, electrochemical methods are used to facilitate cross-coupling reactions by regenerating the active Ni(0) catalyst in situ. chemrxiv.org This is particularly valuable as Ni(COD)₂, while an excellent Ni(0) source, can be sensitive and requires handling under inert conditions. acs.orgchemrxiv.org By using an applied electrical potential, the nickel catalyst can be continuously cycled between its various oxidation states (e.g., Ni(0), Ni(I), Ni(II)) to drive the desired transformation.

This electrochemical approach has been demonstrated in C(sp²)–C(sp³) cross-coupling reactions, providing a practical and atom-economical method for forming carbon-carbon bonds. chemrxiv.org For example, the coupling of aryl halides with benzylic trifluoroborates has been achieved with high productivity and broad substrate scope. chemrxiv.org Furthermore, electrochemical strategies have been extended to asymmetric catalysis. A modular approach combining chiral nickel catalysis with a cobaltocene-derived proton-coupled electron transfer (PCET) mediator enabled the highly enantioselective hydrogenation of α,β-unsaturated carbonyl compounds under mild, fixed-potential conditions. acs.org

Table 2: Applications of Electrochemical Methods in Nickel Catalysis

| Reaction Type | Key Features | Catalyst System | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Synthesis of Ni(COD)₂ | Electroreductive route from Ni(acac)₂ | IKA ElectraSyn 2.0 or recirculating flow setup | Scalable | englelab.com |

| C(sp²)–C(sp³) Cross-Coupling | Unconventional radical trans-metalation mechanism | Ni-based catalyst with electrochemical regeneration | Good yields, broad scope | chemrxiv.org |

Energy Transfer Catalysis

Energy transfer (EnT) catalysis represents another frontier in nickel-catalyzed reactions, offering a mechanistic alternative to the more common electron transfer pathways seen in photoredox catalysis. matthey.commatthey.comnewiridium.com In this modality, a photoexcited catalyst does not transfer an electron but rather transfers its energy directly to the nickel complex, promoting it to an excited state from which it can engage in subsequent reaction steps. newiridium.com

Ni(COD)₂ has been identified as an effective catalyst precursor for these transformations, particularly for sp²-sp³ bond construction. matthey.commatthey.com Research into dual catalytic, light-driven C–N cross-coupling reactions has provided evidence for a Förster-type energy transfer mechanism. newiridium.com In these systems, a photocatalyst, such as [Ru(bpy)₃]Cl₂, absorbs light and then transfers its energy to a Ni-amine complex, which is the active acceptor. newiridium.com This energized Ni-amine complex then proceeds through the catalytic cycle to form the desired C–N bond.

A key finding is that in some cases, the external photocatalyst can be omitted entirely, with the Ni(II) complex itself being directly photoexcited. newiridium.com This suggests that understanding the principles of energy transfer can lead to the design of more efficient and simplified catalytic systems. By elucidating the structure of the Ni-amine complexes that act as the energy acceptors, researchers were able to select a more effective organic phenoxazine (B87303) photocatalyst, expanding the scope of C–N cross-coupling reactions to a diverse range of amines and aryl halides. newiridium.com

Table 3: Example of Ni(COD)₂ in Energy Transfer Catalysis

| Reaction Type | Mechanism | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|

| C–N Cross-Coupling | Förster-type energy transfer from photocatalyst to Ni-amine complex | Ni(II) salt (from Ni(COD)₂), photocatalyst (e.g., [Ru(bpy)₃]Cl₂, organic phenoxazine), amine, aryl halide | Identification of Ni-amine complexes as energy acceptors enabled optimization of the photocatalyst. | newiridium.com |

Mechanistic Insights into Bis 1z,5z Cycloocta 1,5 Diene Nickel 0 Mediated Reactions

Computational Chemistry and Theoretical Studies

Theoretical studies, particularly those employing quantum mechanical methods, have become indispensable for elucidating the complex reaction pathways in nickel catalysis. mdpi.com These computational approaches provide detailed energetic and structural information about transient intermediates and transition states that are often difficult or impossible to observe experimentally.

Density Functional Theory (DFT) has emerged as a powerful tool for mapping the reaction mechanisms of Ni(COD)₂-mediated processes. mdpi.com DFT calculations have been used to investigate various reaction types, including cross-coupling, cycloaddition, and hydrodesulfurization reactions. researchgate.netresearchgate.netdntb.gov.ua

A central theme in these studies is the elucidation of the operative catalytic cycle. For instance, in a theoretical study of a Heck-Matsuda reaction, DFT calculations identified two competing pathways: a closed-shell singlet Ni(0)/Ni(II) cycle and an open-shell doublet Ni(I)/Ni(III) cycle. chemrxiv.org The thermodynamic profile indicated that the doublet cycle is favored in the presence of aryl radical species. chemrxiv.org Similarly, DFT studies on the nickel-catalyzed three-component bis-allylation of alkynes, starting with Ni(COD)₂, detailed a mechanism involving oxidative addition, β-fluoride elimination, ring-opening, C-B bond cleavage, and reductive elimination. dntb.gov.ua

DFT has also been applied to understand how different catalyst systems, derived from either Ni(0) or Ni(II) precursors, can lead to different products. In the intramolecular cyclization of alkynones, a Ni(0) system was shown to follow an oxidative cyclometalation pathway, whereas a Ni(II) system proceeds via alkyne insertion, with the nature of the alkyne substituent dictating the insertion regioselectivity. rsc.org Furthermore, studies on the "ligandless" Ni-catalyzed hydrodesulfurization of aryl sulfides have compared reaction pathways where the substrate coordinates to the nickel center versus those that proceed without direct coordination, finding the two pathways to be kinetically competitive. researchgate.net

The analysis of potential energy surfaces (PES) and the characterization of transition states are crucial for understanding reaction kinetics and selectivity. DFT calculations allow for the mapping of these surfaces, revealing the energy barriers associated with each elementary step of a catalytic cycle. researchgate.netacs.org

For example, in a nickel-catalyzed enantioconvergent cross-electrophile coupling, DFT calculations were used to examine the transition states for the addition of a benzyl (B1604629) radical to an alkenyl-Ni(II) intermediate. The analysis revealed that the favored transition state was 1.6 kcal/mol lower in energy, a difference attributed to steric strain, which successfully explained the experimentally observed enantioselectivity. acs.orgacs.org In another study on a Ni-IPr catalyzed [4+2+2] cycloaddition, the potential energy surface was calculated, identifying the activation energy barriers for the key steps. researchgate.net

Theoretical models have also been developed to analyze the coupled potential energy surfaces of nickel complexes, which is particularly important for understanding spin-flip transitions and photochemical behavior. nih.gov This type of analysis provides insight into why certain nickel complexes are not luminescent, unlike their chromium analogues, by detailing the energetics of their excited states. nih.gov The analysis of kinetic energy profiles through methods like the "span model" can reveal shifts in the rate-determining states of a reaction based on factors like ligand structure or substrate flexibility. chemrxiv.org

| Reaction Step | System | Calculated Energy Barrier (kcal/mol) | Finding | Source |

| Radical Addition | Enantioconvergent Cross-Coupling | 1.6 (Difference between TS-R and TS-S) | Favored transition state (TS-R) is lower in energy, explaining the observed (R)-enantiomer selectivity. | acs.orgacs.org |

| Oxidative Addition | Three-Component Bis-Allylation | 24.2 | Contributes to the overall reaction rate and controls selectivity. | dntb.gov.ua |

| Reductive Elimination | Three-Component Bis-Allylation | 24.8 | Contributes to the overall reaction rate. | dntb.gov.ua |

| CO₂ Insertion (Inner-sphere) | (phen)Ni(I)-neopentyl | 7.7 | Significantly favored over the outer-sphere pathway. | nih.gov |

| CO₂ Insertion (Outer-sphere) | (phen)Ni(I)-neopentyl | 22.7 | Disfavored by 15.0 kcal/mol compared to the inner-sphere pathway. | nih.gov |

Computational modeling is instrumental in establishing quantitative structure-reactivity relationships (SRRs). For catalysts derived from Ni(COD)₂, the ancillary ligands that replace the COD play a determinative role in reactivity. princeton.edu Studies have focused on rationalizing how ligand properties influence catalytic outcomes.

In the case of Buchwald-type phosphine (B1218219) ligands, which are highly effective in many nickel-catalyzed cross-couplings, combined data-driven analysis, organometallic studies, and DFT calculations have been used to rationalize reactivity patterns. chemrxiv.orgnih.gov These studies help explain why certain ligands are active for challenging transformations while others are not, often linking reactivity to the stability and accessibility of key nickel(0) and nickel(II) intermediates. chemrxiv.org A key finding is that the ability of a ligand to form a stable, pre-ligated Ni(0) species is often a prerequisite for initiating the catalytic cycle. chemrxiv.org Similar comprehensive studies have been performed to elucidate the SRRs for monophosphine ligands, providing insights into how ligand steric properties govern the ligation state and, consequently, the success of cross-coupling reactions. princeton.edu

Experimental Mechanistic Probes

While computational studies provide a theoretical framework, experimental techniques are essential for validating proposed mechanisms and identifying key species in a catalytic cycle. Spectroscopic and kinetic studies offer direct evidence of intermediates and the factors controlling reaction rates.

Various spectroscopic techniques are employed to detect and characterize the transient nickel species that constitute the active catalyst. Nuclear Magnetic Resonance (NMR) spectroscopy is frequently used. For instance, ³¹P and ¹⁹F NMR have been used to monitor the stoichiometric oxidative addition of an aryl chloride to a Ni(0) complex, allowing for the observation of new diamagnetic phosphine-bound nickel species. chemrxiv.org

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly valuable for identifying and studying paramagnetic nickel species, such as Ni(I) and Ni(III), which are often invoked in cross-coupling cycles. nih.govnih.govnih.gov In studies of CO₂ insertion reactivity, EPR was used to characterize Ni(I)-alkyl and Ni(I)-carboxylate complexes, providing direct evidence for the proposed intermediates. nih.gov In other systems, a combination of UV/vis absorption, EPR, and resonance Raman spectroscopy, coupled with high-resolution electrospray-mass spectrometry (ESI-MS), has enabled the identification of transient species like [(L)Ni(II)-OCl]⁺ and the subsequent formation of a [(L)Ni(III)-OH]²⁺ complex. umn.edu

Advanced techniques like X-ray Transient Absorption (XTA) spectroscopy offer even more detailed information, providing insights into the transient coordination geometry and electronic structure of the nickel center in excited states. rsc.org

| Intermediate Type | Reaction Type | Spectroscopic Technique(s) | Key Findings | Source |

| Diamagnetic Ni-Aryl | Oxidative Addition | ³¹P NMR, ¹⁹F NMR | Observation of new phosphine-bound Ni species concurrent with substrate conversion. | chemrxiv.org |

| Ni(I)-Alkyl / Ni(I)-Carboxylate | CO₂ Insertion | EPR, IR Spectroscopy | Direct observation and characterization of key paramagnetic Ni(I) intermediates. | nih.gov |

| Ni(II)-OCl / Ni(III)-OH | Alkane Chlorination | ESI-MS, UV/vis, EPR, Resonance Raman | Identification of transient Ni(II) and Ni(III) species in the catalytic cycle. | umn.edu |

| Excited-State Ni Complex | Photochemistry | X-ray Transient Absorption (XTA) | Determination of transient structural changes (e.g., Ni-N bond lengths) in the excited state. | rsc.org |

| Ni(II) Aryl Amido | Photoredox Amide Arylation | N/A (Identified as resting state) | Identified as the catalyst resting state, requiring oxidation to proceed. | nih.gov |

Kinetic studies provide crucial information about reaction rates and the factors that influence them, ultimately helping to identify the rate-limiting step of a catalytic cycle. In the oxidative addition of aryl halides to a [Ni(COD)(dppf)] complex, kinetic monitoring by ³¹P NMR spectroscopy revealed that the reaction is first-order with respect to both the nickel complex and the aryl halide. rsc.org The reaction was also found to be inhibited by the addition of free 1,5-cyclooctadiene (B75094), providing strong evidence for a mechanism involving a reversible displacement of a COD ligand by the aryl halide, followed by an irreversible oxidative addition step. rsc.org

In a Ni-photoredox amide arylation, kinetic data supported a rate-limiting, photochemically-mediated Ni(II)/Ni(III) oxidation step. nih.gov The use of NiCl₂ as a precatalyst resulted in an induction period, attributed to the time required for photochemical generation of the active Ni(0) species. nih.gov In other systems, such as certain nickel-catalyzed polymerizations, mechanistic studies have pointed to reductive elimination as the rate-determining step. nih.gov Kinetic analysis can thus reveal how the nature of the ligands, substrates, and reaction conditions can shift the bottleneck of a catalytic cycle from one elementary step to another. chemrxiv.org

Stoichiometric Studies and Isolation of Key Intermediates

The compound bis((1Z,5Z)-cycloocta-1,5-diene)nickel(0), commonly abbreviated as Ni(COD)₂, serves as a ubiquitous and highly effective precursor for a variety of nickel(0) catalysts. strem.com Its utility stems from the lability of the cyclooctadiene (COD) ligands, which are readily displaced by other ligands, providing a convenient entry point into catalytic cycles without the need for an in situ reduction of a Ni(II) salt. strem.comnih.gov Stoichiometric studies have been instrumental in elucidating the mechanistic pathways of reactions mediated by Ni(COD)₂ by allowing for the isolation and characterization of key intermediates that are often transient and in low concentrations under catalytic conditions.

One of the fundamental reactions of Ni(COD)₂ is its interaction with organic halides. The oxidative addition of aryl and vinyl halides to zerovalent nickel complexes derived from Ni(COD)₂ is a critical step in many cross-coupling reactions. researchgate.net Studies have shown that these reactions proceed through the formation of Ni(II) intermediates. For instance, arylnickel halide complexes have been observed, which can subsequently decompose to form biaryl products. researchgate.net Similarly, the coupling of vinyl halides has been shown to proceed with isomerization of the double bond, although in some cases, such as with 3-haloacrylates, the coupling can occur with retention of the original geometry. researchgate.net

The isolation of catalytically relevant species has provided significant insights. For example, in the context of nickel-catalyzed cross-electrophile coupling reactions, stoichiometric reactions have been crucial for understanding the speciation of nickel complexes upon oxidative addition. youtube.com These studies have revealed an equilibrium between different coordination modes of the resulting nickel(II) species, which can further react to form off-cycle dinuclear nickel species that represent the most stable species in the system. youtube.com

Furthermore, the synthesis of well-defined nickel complexes from Ni(COD)₂ allows for detailed investigation of subsequent elementary steps in a catalytic cycle. For instance, the complex (PPh₃)₂Ni(η²-C₂H₄) can be readily synthesized from Ni(COD)₂, triphenylphosphine (B44618), and ethylene (B1197577). nih.gov This and analogous complexes serve as valuable models for studying ligand substitution and subsequent catalytic steps. The ability to isolate and characterize such intermediates provides direct evidence for proposed mechanistic pathways and helps in understanding the factors that control reactivity and selectivity.

Influence of Ligand Design on Reactivity and Selectivity

The reactivity and selectivity of catalytic systems derived from bis((1Z,5Z)-cycloocta-1,5-diene)nickel(0) are profoundly influenced by the nature of the ancillary ligands that coordinate to the nickel center after the displacement of the COD ligands. illinois.edu The electronic and steric properties of these ligands dictate the geometry, coordination number, and electron density of the nickel center, thereby controlling the rates and selectivities of elementary steps within the catalytic cycle, such as oxidative addition and reductive elimination. illinois.edunih.gov

Steric and Electronic Effects of Ancillary Ligands

The steric and electronic properties of ancillary ligands are critical in tuning the performance of nickel catalysts. nih.govresearchgate.net Bulky ligands can influence the coordination geometry and number of the nickel center, which in turn affects reactivity and selectivity. illinois.edu For example, the use of sterically demanding N-heterocyclic carbene (NHC) ligands can lead to a reversal of regioselectivity in reductive coupling reactions. illinois.edu